molecular formula C20H16FNO3 B12041875 Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Cat. No.: B12041875
M. Wt: 337.3 g/mol
InChI Key: UEPPPVQGAWRVMW-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is an organic compound belonging to the pyridine carboxylate family. Compounds in this family are often used in various fields, including medicinal chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 4-fluoroaniline, 4-methoxybenzaldehyde, and methyl nicotinate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.

    Industry: Used in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
  • Methyl 2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate
  • Methyl 2-(4-methylphenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

Uniqueness

Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making them more effective in their applications.

Properties

Molecular Formula

C20H16FNO3

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C20H16FNO3/c1-24-17-9-5-14(6-10-17)19-12-15(20(23)25-2)11-18(22-19)13-3-7-16(21)8-4-13/h3-12H,1-2H3

InChI Key

UEPPPVQGAWRVMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)C3=CC=C(C=C3)F

Origin of Product

United States

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